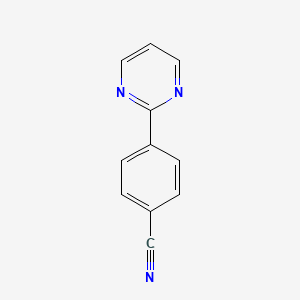

4-Pyrimidin-2-ylbenzonitrile

Description

Significance of Pyrimidine-Benzonitrile Architectures in Contemporary Chemical Sciences

The significance of pyrimidine-benzonitrile architectures in modern chemical sciences is multifaceted, with notable contributions to medicinal chemistry and materials science. ijres.org The pyrimidine (B1678525) ring, a fundamental component of nucleic acids, is a well-established pharmacophore, appearing in numerous approved drugs. arabjchem.orgnih.gov Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The benzonitrile (B105546) group, characterized by the cyano (-C≡N) functionality, is a versatile synthetic handle and a potent electron-withdrawing group. This feature can modulate the electronic properties of the entire molecule, influencing its reactivity and intermolecular interactions. In medicinal chemistry, the cyano group can form crucial hydrogen bonds with biological targets, contributing to binding affinity and selectivity. smolecule.com

The combination of these two moieties in a single structure, as seen in 4-Pyrimidin-2-ylbenzonitrile, results in a scaffold that is ripe for exploration. The electron-deficient pyrimidine ring can influence the reactivity of the benzonitrile group and vice-versa, leading to novel chemical properties and potential applications. These architectures are being investigated for their potential as kinase inhibitors in cancer therapy, as well as in the development of new materials with specific electronic and photophysical properties. ijres.orgrjptonline.org

Historical Context of Pyrimidine and Benzonitrile Derivatives in Targeted Research

The journey to understanding the importance of pyrimidine-benzonitrile systems is built upon a rich history of independent research into its constituent parts.

The study of pyrimidine dates back to the 19th century, with its isolation and characterization as a fundamental component of nucleic acids—cytosine, thymine, and uracil. scbt.comgsconlinepress.com This biological relevance spurred intense investigation into its chemical properties and the synthesis of its derivatives. growingscience.com Over the decades, pyrimidine-based compounds have become central to the development of a wide array of pharmaceuticals, including anticancer agents, antivirals, and antibiotics. gsconlinepress.comcore.ac.uknih.gov The synthetic versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity. core.ac.uk

The history of benzonitrile research also has 19th-century origins, with its initial synthesis and characterization laying the groundwork for its use in organic synthesis. Benzonitrile and its derivatives have proven to be valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals. scbt.com The unique reactivity of the nitrile group has been extensively exploited to create a diverse range of functional groups and heterocyclic systems.

The convergence of these two fields of research, leading to the creation of pyrimidine-benzonitrile hybrids, represents a logical progression in the quest for novel molecular architectures with enhanced functionality.

Scope and Research Imperatives for this compound

The specific compound, this compound, presents a clear and compelling subject for targeted research. The direct linkage of the pyrimidine ring at its 2-position to the para-position of the benzonitrile ring creates a linear, rigid structure with defined electronic characteristics.

Key Research Imperatives:

Synthesis and Functionalization: Developing efficient and scalable synthetic routes to this compound is a primary objective. Furthermore, exploring the selective functionalization of both the pyrimidine and benzene (B151609) rings will be crucial for creating a library of derivatives for further investigation.

Medicinal Chemistry Exploration: Given the prevalence of pyrimidine scaffolds in drug discovery, a significant research imperative is the evaluation of this compound and its derivatives for biological activity. arabjchem.orgrjptonline.org Areas of particular interest include their potential as kinase inhibitors, given that similar structures have shown promise in this area. rjptonline.org

Materials Science Applications: The rigid, conjugated structure of this compound suggests potential applications in materials science. ijres.org Research should focus on its photophysical properties, including its potential as a component in organic light-emitting diodes (OLEDs) or as a building block for liquid crystals. ijres.orgrsc.org

Catalysis: The nitrogen atoms in the pyrimidine ring could potentially act as ligands for metal catalysts. Investigating the coordination chemistry of this compound could lead to the development of novel catalysts for organic transformations.

The focused study of this compound holds the promise of uncovering new scientific knowledge and enabling the development of novel technologies across multiple disciplines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCKVXHOTDDNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573226 | |

| Record name | 4-(Pyrimidin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78322-96-0 | |

| Record name | 4-(Pyrimidin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Quantum Mechanical Investigations of 4 Pyrimidin 2 Ylbenzonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry and materials science. It is used to predict a wide range of molecular properties by approximating the complex many-electron wavefunction with the simpler, spatially dependent electron density. For molecules like 4-Pyrimidin-2-ylbenzonitrile, DFT is employed to determine optimized geometry, electronic orbitals, electrostatic potential, and various reactivity parameters, providing a detailed picture of its chemical nature.

The first step in most computational studies is geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable structure of the molecule on its potential energy surface. For pyrimidine-based compounds, DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, have been shown to accurately predict geometric parameters.

Below are typical bond lengths and angles for the core "pyrimidin-2-ylbenzonitrile" structure, derived from DFT studies on analogous compounds.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | C1-C2 | 1.39 | Bond Angles | C2-C1-C6 | 119.5 |

| C1-C6 | 1.39 | C1-C2-C3 | 120.2 | ||

| C2-C3 | 1.38 | C2-C3-C4 | 120.1 | ||

| C3-C4 | 1.39 | C3-C4-C5 | 119.5 | ||

| C4-C5 | 1.39 | C4-C5-C6 | 120.2 | ||

| C5-C6 | 1.38 | C5-C6-C1 | 120.5 | ||

| C4-C7 | 1.45 | C3-C4-C7 | 120.3 | ||

| C7-N8 | 1.34 | C5-C4-C7 | 120.2 | ||

| N8-C9 | 1.34 | C4-C7-N8 | 117.5 | ||

| C9-N10 | 1.34 | C4-C7-N12 | 120.0 | ||

| N10-C11 | 1.34 | N8-C7-N12 | 122.5 | ||

| C11-C12 | 1.39 | C7-N8-C9 | 116.0 | ||

| C12-N8 | 1.34 | N8-C9-N10 | 127.0 | ||

| C1-C13 | 1.44 | C9-N10-C11 | 116.0 | ||

| C13-N14 | 1.16 | N10-C11-C12 | 121.5 | ||

| C11-C12-N8 | 117.0 | ||||

| C2-C1-C13 | 120.0 | ||||

| C6-C1-C13 | 120.5 | ||||

| C1-C13-N14 | 179.0 |

Note: Atom numbering is hypothetical for illustrative purposes. Data is representative of similar structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.

For pyrimidine-benzonitrile derivatives, the HOMO is typically localized over the pyrimidine (B1678525) ring and the adjacent phenyl ring, while the LUMO is often distributed across the entire conjugated system, including the electron-withdrawing nitrile group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. DFT calculations for related compounds show a HOMO-LUMO gap that suggests significant electronic activity and potential for applications in optoelectronics.

Table 2: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -1.55 |

| Energy Gap (ΔE) | 5.43 |

Note: Values are representative, based on DFT calculations for the analogous compound 4-(5-Pentylpyrimidin-2-yl)benzonitrile (B56762).

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic attack. The MEP surface is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

In this compound, MEP analysis is expected to show the most negative potential (red) localized around the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the nitrile group, due to the high electronegativity and lone pairs of these atoms. These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms on the aromatic rings would exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure concept. This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory.

Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution by assigning electrons to atomic centers. This provides a more robust estimation of atomic charges compared to other methods like Mulliken population analysis. NPA charges can help identify the most electropositive and electronegative atoms in the molecule, complementing the qualitative picture provided by MEP maps. In this compound, the nitrogen atoms are expected to carry significant negative charges, while the carbon atom of the nitrile group and the adjacent ring carbons would be more electropositive.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from conceptual DFT and provide a quantitative basis for predicting molecular behavior.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The tendency of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating polarizability. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the ability to accept electrons. ω = χ² / (2η)

A high chemical hardness and low softness value indicate high stability and low reactivity. The electrophilicity index helps to classify molecules as strong or marginal electrophiles.

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.98 |

| Electron Affinity (A) | 1.55 |

| Electronegativity (χ) | 4.265 |

| Chemical Hardness (η) | 2.715 |

| Chemical Softness (S) | 0.184 |

| Electrophilicity Index (ω) | 3.345 |

Note: Values are calculated based on the representative HOMO/LUMO energies from Table 2.

Local reactivity descriptors, such as the Fukui function, identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a site-specific view of reactivity, complementing the global descriptors.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Spectroscopic Property Simulations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for the simulation of various molecular spectra. These computational approaches allow for the prediction of vibrational and electronic spectra by solving approximations of the Schrödinger equation for the molecule's electronic system.

The prediction of infrared (IR) and Raman spectra through computational methods is a valuable tool for molecular structure elucidation and vibrational mode assignment. This process typically involves geometry optimization of the molecule using a DFT method, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), followed by a frequency calculation. mjcce.org.mk This calculation determines the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra. diva-portal.org

For this compound, a complete vibrational analysis can be performed based on DFT calculations. ijres.org The presence of distinct functional groups, such as the nitrile (-C≡N) and the aromatic pyrimidine and benzene (B151609) rings, gives rise to characteristic vibrational modes. The nitrile group's stretching vibration is particularly strong and appears in a distinct region of the IR spectrum. nih.gov Theoretical calculations for related pyrimidine derivatives have successfully assigned the vibrational modes, including C-H stretching, ring stretching, and various bending modes. mjcce.org.mkresearchgate.net Comparing the computed frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior. researchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene/Pyrimidine Ring | 3100-3000 | Medium | Strong |

| C≡N Stretch | Nitrile | ~2230 | Strong | Strong |

| C=C/C=N Ring Stretch | Benzene/Pyrimidine Ring | 1600-1450 | Strong-Medium | Strong-Medium |

| In-plane C-H Bend | Benzene/Pyrimidine Ring | 1300-1000 | Medium | Weak |

| Out-of-plane C-H Bend | Benzene/Pyrimidine Ring | 900-675 | Strong | Weak |

Note: The data in the table are representative values based on DFT calculations for benzonitriles and pyrimidine derivatives and serve as an illustrative example. mjcce.org.mknih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for predicting the electronic absorption spectra (UV-Visible) of molecules. arxiv.org It calculates the energies of electronic transitions from the ground state to various excited states. unimore.it These calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. kfupm.edu.sadntb.gov.ua

For this compound, TD-DFT calculations, often performed with a functional like B3LYP and a basis set such as 6-311++G(d,p), can elucidate the nature of its electronic transitions, which are typically π → π* transitions associated with the aromatic rings. mjcce.org.mkresearchgate.net To improve accuracy, especially for molecules in solution, calculations can incorporate a solvent model, such as the Integral Equation Formalism-Polarizable Continuum Model (IEFPCM). researchgate.net Studies on similar pyrimidine-based compounds have shown that TD-DFT can reliably predict the main features of their UV-Vis spectra. researchgate.netresearchgate.net

| Transition | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 295 | 4.20 | 0.55 | HOMO → LUMO (π → π) |

| S0 → S2 | 260 | 4.77 | 0.12 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 235 | 5.28 | 0.30 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table are illustrative, based on typical TD-DFT results for aromatic nitrile and pyrimidine systems, and represent plausible predictions for this compound. kfupm.edu.saresearchgate.net

Vibrational (Infrared and Raman) Spectra Prediction

Non-Linear Optical (NLO) Property Prediction

Non-linear optical (NLO) materials are crucial for modern technologies like optoelectronics and photonics. rsc.org Computational chemistry offers a route to predict the NLO response of molecules, guiding the synthesis of new materials. The key property is the first-order hyperpolarizability (β), a tensor quantity that measures the second-order NLO response. illinois.eduethernet.edu.et Molecules with large dipole moments and significant charge transfer characteristics often exhibit high hyperpolarizability values.

DFT calculations are effective in predicting the NLO properties of organic molecules. ijres.org For this compound, the presence of the electron-withdrawing pyrimidine and nitrile groups connected by a conjugated system suggests potential for NLO activity. Computational studies on related pyrimidine derivatives have investigated their hyperpolarizability, showing that these structures can possess significant NLO properties. ijres.orgrsc.orgnih.gov The calculated values of the dipole moment (μ) and the total first hyperpolarizability (β_tot) provide a quantitative measure of the molecule's potential for second-order NLO applications. ijres.org

| Property | Symbol | Predicted Value |

|---|---|---|

| Dipole Moment | μ | ~6.5 Debye |

| Total First Hyperpolarizability | βtot | ~15 x 10-30 esu |

Note: The values are estimates based on reported data for similar pyrimidine-benzonitrile structures and are intended to be representative. ijres.org

Advanced Topological and Intermolecular Interaction Studies

Topological analysis of electron density-related functions provides a profound understanding of the chemical bonding and non-covalent interactions within a molecule. Functions like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) offer a visual and quantitative way to interpret the complex electronic structure. informahealthcare.com

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a powerful method for mapping electron pair localization in a chemically intuitive manner. jussieu.frjussieu.fr ELF values range from 0 to 1, where a value close to 1 signifies perfect electron localization (as in core shells or lone pairs), and a value of 0.5 corresponds to the uniform electron gas-like behavior found in delocalized metallic systems. wikipedia.org

For this compound, an ELF analysis would reveal distinct basins of high localization (attractors) corresponding to the atomic cores, covalent bonds (C-C, C-H, C-N, C≡N), and the lone pairs on the nitrogen atoms of the pyrimidine ring. researchgate.netresearchgate.net This visualization faithfully represents the VSEPR model, clearly distinguishing between bonding and non-bonding electron domains. wikipedia.org The analysis confirms the covalent nature of the bonds and the spatial location of lone pair electrons, which are crucial for determining the molecule's reactivity and intermolecular interactions. kfupm.edu.saresearchgate.net

The Localized Orbital Locator (LOL) is another scalar field, derived from the kinetic energy density, used to analyze chemical bonding. researchgate.net Like ELF, LOL provides a visual representation of electron localization, but it often yields sharper and more distinct pictures of bonding and lone pair regions. researchgate.net The LOL maps highlight areas where electrons are localized, providing a clear demarcation of covalent bonds and lone pairs. researchgate.netresearchgate.net

An LOL analysis of this compound would complement the ELF findings. It would generate a topological map showing high LOL values (approaching 1) in the regions of covalent bonds and nitrogen lone pairs, indicating strong electron localization. rsc.org Conversely, regions between the localized domains would show low LOL values. Comparing ELF and LOL maps can provide a more comprehensive understanding of the electronic structure and bonding patterns within the molecule, confirming the classical Lewis structure and identifying areas of electron delocalization within the aromatic systems. kfupm.edu.saresearchgate.netresearchgate.net

Average Local Ionization Energy (ALIE) Analysis

The Average Local Ionization Energy (ALIE) is a crucial conceptual tool in computational chemistry for analyzing a molecule's electronic structure. nih.gov It is defined as the energy required to remove an electron from a specific point r in the space of a molecule. nih.gov By mapping ALIE across the molecular surface, regions with the least tightly held electrons are identified by the lowest ALIE values. These areas correspond to the most reactive sites for electrophilic and radical attacks. nih.gov

In the case of this compound, an ALIE analysis, typically performed using software like Multiwfn following a DFT calculation, would reveal the molecule's nucleophilic and electrophilic regions. kfupm.edu.saresearchgate.net The analysis would likely indicate that the nitrogen atoms of the pyrimidine ring are the most susceptible to electrophilic attack due to the presence of lone-pair electrons, which are generally less tightly bound. tandfonline.com Visualizations of the ALIE surface would use a color scale, where blue typically represents high ionization energy (less reactive regions) and red indicates low ionization energy (more reactive, electron-rich sites). researchgate.net This method provides a more detailed and nuanced view of reactivity than simpler models based solely on atomic charges.

Reduced Density Gradient (RDG) for Weak Interactions

The Reduced Density Gradient (RDG) is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. researchgate.net This analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). chemrxiv.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished. chemrxiv.org

For this compound, an RDG analysis would reveal various weak interactions that determine its supramolecular chemistry and physical properties. The key interactions visualized would include:

Van der Waals interactions: Typically appearing as broad, greenish-colored surfaces in RDG plots, these would be expected across the planar surfaces of the benzonitrile (B105546) and pyrimidine rings.

Hydrogen bonds: Although the molecule is an aprotic acceptor, weak C-H···N hydrogen bonds could be identified, appearing as distinct, colored spikes in the RDG plot. researchgate.net

Steric clashes: Indicated by reddish colors, these would appear in regions of high electron density, such as within the aromatic rings. researchgate.net

This analysis, often performed with software like Multiwfn, provides critical insights into how the molecule interacts with itself and with other molecules, such as biological receptors or solvent molecules. researchgate.net

Molecular Dynamics and Simulation Studies

Conformational Analysis

Conformational analysis is a computational procedure used to identify the most stable three-dimensional arrangement of a molecule by evaluating the potential energy associated with different spatial orientations. sci-hub.se The process involves systematically rotating specific single bonds and calculating the energy of each resulting conformer. researchgate.net The structure with the lowest energy is considered the most stable and is used for subsequent quantum chemical calculations. kfupm.edu.sa

For this compound, the primary degree of rotational freedom is the dihedral angle between the pyrimidine ring and the benzonitrile ring. A potential energy surface (PES) scan would be performed by rotating the C-C bond connecting the two rings from 0° to 360°. Due to steric hindrance between the hydrogen atoms on the adjacent rings, the molecule is likely to have a non-planar ground state conformation. The analysis would predict an optimal dihedral angle that balances the opposing effects of steric repulsion and the desire for π-conjugation, which favors planarity. While a fully planar conformation might have some electronic stabilization, the steric clash would likely force the rings to be twisted relative to each other in the lowest-energy state.

Solvent Effects Modeling (e.g., IEFPCM)

Molecular properties can be significantly influenced by the surrounding solvent. researchgate.net Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. gaussian.com The Integral Equation Formalism variant (IEFPCM) is a widely used and robust method where the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. gaussian.comnctu.edu.tw This approach allows for the calculation of molecular properties in a more realistic environment than the gas phase. ijcce.ac.ir

For this compound, IEFPCM calculations would be employed to understand how its electronic structure, UV-Vis absorption spectra, and reactivity parameters change in different solvents (e.g., water, ethanol (B145695), DMSO). kfupm.edu.saresearchgate.net The model accounts for the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum of the solvent. nih.gov These calculations, often performed with the Gaussian suite of programs, are essential for comparing theoretical predictions with experimental data obtained in solution. nctu.edu.tw For instance, the calculated UV-Visible spectrum can be studied using the Time-Dependent Density Functional Theory (TD-DFT) method combined with the IEFPCM model. researchgate.net

Computational Pharmacology and Drug-Likeness Assessment

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In modern drug discovery, the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. researchgate.netnih.gov In silico tools provide a rapid and cost-effective way to assess the drug-likeness and pharmacokinetic profile of a molecule based on its structure. nih.gov Online platforms like SwissADME are commonly used for this purpose, predicting a range of physicochemical and pharmacokinetic parameters. researchgate.netresearchgate.net

For this compound, a computational ADME assessment would evaluate its potential as a drug candidate. The analysis typically involves checking for compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. Predictions for key properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes (cytochrome P450) are generated. nih.gov These predictions help to identify potential liabilities and guide the design of new analogues with improved pharmacokinetic profiles. researchgate.net

Below is an illustrative table of predicted ADME and physicochemical properties for this compound, typical of the output from such an analysis.

| Property/Parameter | Predicted Value/Descriptor | Interpretation/Significance |

| Physicochemical Properties | ||

| Molecular Formula | C₁₁H₇N₃ | - |

| Molecular Weight | 181.20 g/mol | Complies with Lipinski's rule (<500). |

| LogP (Lipophilicity) | 1.95 | Optimal lipophilicity for drug absorption. |

| Topological Polar Surface Area (TPSA) | 51.84 Ų | Good TPSA for cell permeability (<140 Ų). |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be subject to active efflux. |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C9 inhibitor | Yes | Potential for interaction with drugs metabolized by this enzyme. |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| Drug-Likeness | ||

| Lipinski's Rule | 0 violations | High drug-likeness. |

| Bioavailability Score | 0.55 | Indicates good oral bioavailability. |

Eco-Friendly Toxicity Assessment

Green toxicology is an approach that integrates toxicology with green chemistry principles to design safer chemicals and reduce environmental and health impacts. altex.org This methodology emphasizes evaluating safety and sustainability early in the molecular design process, aiming to avoid toxicity risks altogether rather than managing them later. altex.org It utilizes alternative testing methods, including in-silico models, to predict a chemical's potential hazards. altex.org

For pyrimidine derivatives, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are employed to evaluate their potential as drug candidates and assess their eco-friendly toxicity profiles. researchgate.net Online tools can be used to calculate a molecule's pharmacokinetic properties and drug-likeness. researchgate.netresearchgate.net These computational screening methods align with the principles of green chemistry by minimizing waste and avoiding the use of hazardous substances associated with traditional animal testing. altex.orgnih.gov While specific eco-toxicity data for this compound is not detailed in the search results, the methodologies described provide a framework for its assessment. The development of Quantitative Structure-Activity Relationship (QSAR) models is a key strategy for characterizing the ecotoxicological profiles of emerging pollutants and prioritizing them for further testing. uninsubria.it

The table below outlines key parameters used in the in-silico assessment of chemical compounds, based on methodologies applied to related structures.

Table 1: Parameters in Eco-Friendly Toxicity and Pharmacokinetic Assessment

| Parameter Category | Specific Parameter | Description |

|---|---|---|

| Pharmacokinetics | ADME | Stands for Absorption, Distribution, Metabolism, and Excretion; predicts how a compound behaves in a biological system. researchgate.net |

| Drug-Likeness | Lipinski's Rule of Five | Evaluates if a compound has properties that would make it a likely orally active drug in humans. |

| Toxicity Prediction | QSAR Models | (Quantitative Structure-Activity Relationship) models use a compound's structure to predict its toxicity and environmental risk. uninsubria.it |

| Environmental Fate | Biodegradability | Predicts the likelihood of a chemical to be broken down by natural processes, a key factor in environmental persistence. uninsubria.it |

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interaction between potential drug candidates and their biological targets, typically proteins or enzymes. tandfonline.com The binding affinity, often expressed as a binding energy score in kcal/mol, indicates the strength of the interaction. tandfonline.com

Studies on various derivatives of the pyrimidine-benzonitrile scaffold have utilized molecular docking to explore their biological potential. For example, simulations have been performed to analyze the interaction and structure-activity relationships of pyrimidine derivatives as potential inhibitors for targets like cyclin-dependent kinases (CDK2/4/6), which are crucial in cancer research. nih.govnih.gov In one study, a derivative of 3-(pyrimidin-2-yl)benzonitrile was docked into a protein, yielding a binding score of -5.69 kcal/mol, indicating a notable interaction. kfupm.edu.sa Another investigation on a different complex derivative identified a minimum binding energy of –6.26 kcal/mol with the Bovine cytochrome bc1 complex. tandfonline.com These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net

The findings from various molecular docking studies on pyrimidine-benzonitrile derivatives are summarized in the table below.

Table 2: Molecular Docking Simulation Findings for Pyrimidine-Benzonitrile Derivatives

| Derivative Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile | Not Specified | -5.69 | kfupm.edu.sa |

| N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) | Bovine cytochrome bc1 complex (1PP9) | -6.26 | tandfonline.com |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | nih.govnih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Not Specified | nih.govnih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase 6 (CDK6) | Not Specified | nih.govnih.gov |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(5-Pentylpyrimidin-2-yl)benzonitrile |

| 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile |

| N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |

| Bovine cytochrome bc1 |

| Cyclin-Dependent Kinase 2 (CDK2) |

| Cyclin-Dependent Kinase 4 (CDK4) |

| Cyclin-Dependent Kinase 6 (CDK6) |

Reactivity and Reaction Mechanisms of 4 Pyrimidin 2 Ylbenzonitrile

Functional Group Reactivity

The reactivity of 4-Pyrimidin-2-ylbenzonitrile is largely influenced by its nitrile and aromatic functionalities.

Nitrile Group Transformations (e.g., Nucleophilic Additions)

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various transformations, most notably nucleophilic additions. These reactions are fundamental to the synthesis of a diverse range of heterocyclic compounds.

One of the most significant transformations is the [3+2] cycloaddition reaction with azides to form tetrazoles. This reaction is a cornerstone in medicinal chemistry as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and other favorable physicochemical properties. researchgate.net The synthesis of 5-substituted 1H-tetrazoles from organic nitriles and sodium azide (B81097) can be effectively catalyzed by various reagents, including zinc salts, which activate the nitrile for cycloaddition. organic-chemistry.orgrsc.org The reaction typically proceeds under neutral conditions, often with the aid of microwave heating to accelerate the process. organic-chemistry.org The general mechanism involves the activation of the nitrile by a Lewis or Brønsted acid, followed by the nucleophilic attack of the azide ion. organic-chemistry.org

The nitrile group can also be hydrolyzed to a carboxylic acid, although this reaction is less commonly the primary focus in the context of this specific molecule's applications. smolecule.com Additionally, the nitrile functionality can participate in cyclization reactions to form other heterocyclic systems. For instance, it can facilitate the formation of bicyclic 4-aminopyrimidines through a base-induced cycloaddition of three different nitriles. acs.org

Table 1: Examples of Nitrile Group Transformations

| Reaction Type | Reagents | Product Type | Catalyst/Conditions | Reference(s) |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | Zinc salts, Microwave heating | researchgate.netorganic-chemistry.orgrsc.org |

| Hydrolysis | Water | Carboxylic Acid | Acid or Base | smolecule.com |

| Cycloaddition | Dicyandiamide, 2-ethoxy-cyclohex-1-enecarbonitrile | Bicyclic 4-aminopyrimidine | Base-induced | acs.org |

Aromatic Ring Substitution Reactions (e.g., Electrophilic Aromatic Substitution)

The benzonitrile (B105546) portion of the molecule is susceptible to electrophilic aromatic substitution (EAS) reactions. ijres.orglibretexts.org The reactivity of the benzene (B151609) ring towards electrophiles is influenced by the electronic effects of its substituents: the pyrimidin-2-yl group and the nitrile group. Both the pyrimidine (B1678525) ring and the nitrile group are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. vulcanchem.comvaia.com

Despite this deactivation, EAS reactions such as nitration and halogenation can occur under specific conditions. smolecule.com The directing effect of the substituents will determine the position of the incoming electrophile. The nitrile group is a meta-director, while the directing influence of the pyrimidin-2-yl group is more complex. Computational studies can help predict the most likely sites for electrophilic attack. ijres.org

Pyrimidine Core Reactivity

The pyrimidine ring in this compound is an electron-deficient heterocycle, which makes it prone to nucleophilic attack.

Nucleophilic Attack on Pyrimidine Carbons

The carbon atoms of the pyrimidine ring, particularly at positions 4 and 6, are electrophilic and can be attacked by nucleophiles. This reactivity is a key feature in the synthesis of various pyrimidine derivatives. For example, in related 2-substituted pyrimidines, nucleophilic substitution reactions are well-documented. The presence of a good leaving group at these positions facilitates these reactions. For instance, a chloro substituent at the 4-position of the pyrimidine ring can be readily displaced by nucleophiles.

The reactivity of the pyrimidine ring can also be influenced by N-alkylation, which forms pyrimidinium salts. These salts are highly activated towards nucleophilic attack and can undergo ring-opening and subsequent transformation reactions, a process known as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). researchgate.net This mechanism has been observed in the reaction of N-methylpyrimidinium salts with amidines to form 2-substituted pyrimidines. researchgate.net

Tautomerism and Equilibrium Studies (e.g., Azide-Tetrazole Equilibrium)

Tautomerism is a significant aspect of pyrimidine chemistry. chemicalbook.com While this compound itself does not exhibit prominent tautomerism, its derivatives can. A particularly relevant example is the azide-tetrazole equilibrium observed in azido-substituted pyrimidines. bakhtiniada.ruresearchgate.net When an azido (B1232118) group is introduced onto the pyrimidine ring, it can exist in equilibrium with a fused tetrazole ring system. bakhtiniada.ru

Studies on related systems, such as 2-azidopyrimidines, have shown that the tetrazole tautomer is often the more stable form, especially in the crystalline state. researchgate.net The position of this equilibrium can be influenced by the solvent, temperature, and the nature of other substituents on the pyrimidine ring. researchgate.netresearchgate.net This equilibrium is crucial as the azide form is reactive in reactions like copper-catalyzed azide-alkyne cycloadditions (CuAAC) and Staudinger reactions, allowing for further functionalization. researchgate.net

Table 2: Azide-Tetrazole Tautomerism in a Fused Pyrimidine System

| System | Tautomeric Forms | Favored Tautomer | Influencing Factors | Reference(s) |

| 2,4-diazidopyrido[3,2-d]pyrimidine | Azide and Tetrazole | Tetrazole | Solvent, Temperature | researchgate.net |

Catalytic Transformations Involving this compound

This compound and its derivatives can participate in or be synthesized through various catalytic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the synthesis of the core structure itself, for instance, by coupling a pyrimidine-containing boronic acid with a bromo- or chlorobenzonitrile. smolecule.comvulcanchem.com

The compound can also serve as a ligand in catalytic systems. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, influencing the catalytic activity. smolecule.com Furthermore, derivatives of this compound are key intermediates in the synthesis of biologically active molecules. For example, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616) is a crucial building block for the synthesis of rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. The synthesis of rilpivirine involves a nucleophilic aromatic substitution reaction where the chloro group is displaced.

Catalysis also plays a role in the transformations of the nitrile group, as seen in the zinc-catalyzed synthesis of tetrazoles. organic-chemistry.orgrsc.org

Transition Metal-Catalyzed Reactions

The reactivity of this compound is significantly influenced by transition metal catalysts, which enable a variety of transformations, particularly cross-coupling and carbonylation reactions. sioc-journal.cnmdpi.com These reactions are fundamental for creating complex molecules from simpler precursors by forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Palladium-based catalysts are extensively used for such transformations. sioc-journal.cnmdpi.com For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are effective for functionalizing pyrimidine rings. mdpi.com These reactions typically involve the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. mdpi.com Similarly, palladium catalysts are employed in the carbonylation of pyrimidines, where carbon monoxide is inserted to form carbonyl-containing compounds. sioc-journal.cn

Another significant area is the transition metal-catalyzed conversion of the nitrile group. A notable reaction is the [2+3] cycloaddition of nitriles with sodium azide to form tetrazoles. Studies on organonitriles show that transition metals like copper(II) and cadmium(II) can catalyze this transformation. chemicalbook.comsioc-journal.cn The mechanism involves the activation of the azide by the metal ion, which then undergoes a nucleophilic attack on the nitrile's carbon atom, leading to the formation of the tetrazole ring. sioc-journal.cn This method has been used to synthesize 4-(2H-Tetrazol-5-yl)benzonitrile from a benzonitrile precursor. chemicalbook.com

The table below summarizes representative transition metal-catalyzed reactions involving pyrimidine and benzonitrile moieties, indicative of the reactivity of this compound.

| Reaction Type | Catalyst | Reactants | Product Example | Ref. |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Dihalopyrazine, Indole derivative | Bis-indole alkoxypyrazine | mdpi.com |

| Carbonylation | Palladium catalyst | Pyrimidine, Carbon Monoxide (CO) | Pyrimidine carboxylic acid | sioc-journal.cn |

| Tetrazole Synthesis | Copper(II) sulfate | 4-Cyanobenzaldehyde, Sodium azide | 4-(2H-Tetrazol-5-yl)benzonitrile | chemicalbook.com |

| C-H Arylation | Transition metal catalyst | Pyrimidine derivative, Aryl halide | Aryl-substituted pyrimidine | unipi.it |

Organic Catalysis in Derivatization

Organic catalysis provides an alternative to metal-based systems for the derivatization of molecules like this compound. upv.es These catalysts are often employed in multi-component reactions (MCRs) to build molecular complexity in a single step. nanobioletters.com

One example is the Biginelli synthesis, which can be catalyzed by nanoparticles like manganese tetroxide (Mn₃O₄-NPs) or titanium dioxide (TiO₂-NPs) to produce complex pyrimidine derivatives. nih.govnih.gov In this reaction, a β-ketoester, an aldehyde (such as 4-cyanobenzaldehyde), and urea (B33335) or thiourea (B124793) condense to form a dihydropyrimidine. nih.govnih.gov For example, the reaction of 4-cyanobenzaldehyde, ethyl cyanoacetate, and thiourea yields 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile. nih.govnih.gov This product can then undergo further derivatization. nih.govnih.gov

Amine-based organic catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are also utilized in reactions like the Michael/alkylation cascade to construct complex heterocyclic systems. acs.org Furthermore, photoredox catalysis, which uses organic dyes or metal complexes to convert visible light into chemical energy, has emerged as a powerful tool for organic synthesis under mild conditions. acs.org This method can generate reactive open-shell intermediates that participate in a wide array of transformations. acs.org Solvents like pyridine (B92270) can also act as catalysts, particularly in silylation reactions, where they function as acid scavengers to drive the reaction forward. researchgate.net

The following table details examples of organic and non-metal catalysis relevant to the derivatization of pyrimidine-containing structures.

| Catalysis Type | Catalyst/System | Reaction | Reactant Example | Product Example | Ref. |

| Nanoparticle Catalysis | Mn₃O₄-NPs / TiO₂-NPs | Biginelli Synthesis | 4-Cyanobenzaldehyde, Ethyl cyanoacetate, Thiourea | 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile | nih.govnih.gov |

| Amine Catalysis | DABCO | Michael/Alkylation Cascade | α,β-Unsaturated acyl phosphonates, 3-Bromooxindoles | Spirocyclopropyl oxindoles | acs.org |

| Photoredox Catalysis | Organic Dyes / Metal Polypyridyl Complexes | Various Radical Transformations | Organic Substrates | Diverse functionalized products | acs.org |

Reaction Mechanism Elucidation through Computational and Experimental Methods

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. A combination of computational and experimental techniques is employed to study the pathways of reactions involving this compound and related compounds. sumitomo-chem.co.jparxiv.org

Computational Methods: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, electronic structures, and spectroscopic properties of molecules. sumitomo-chem.co.jpresearchgate.net DFT calculations can estimate the activation Gibbs free energy (ΔG*), which is inversely related to the reaction rate, helping to predict the feasibility of a proposed pathway. sumitomo-chem.co.jp For instance, DFT has been used to study the transmetalation step in Suzuki coupling reactions and to analyze the stability of intermediates in the metal-catalyzed reaction between organonitriles and azides. sioc-journal.cnsumitomo-chem.co.jp Such studies have revealed that transition metal ions activate the azide group rather than the nitrile group. sioc-journal.cn Molecular docking simulations are also used to predict the binding interactions between a molecule and a receptor, which is particularly relevant in medicinal chemistry. dntb.gov.uaresearchgate.net

Experimental Methods: Experimentally, kinetic analysis is a fundamental approach to elucidating reaction mechanisms. rsc.orgrsc.org Techniques like Continuous Addition Kinetic Elucidation (CAKE) allow for the determination of reactant and catalyst orders from a single experiment. rsc.org Spectroscopic methods, such as UV-Visible and NMR spectroscopy, are used to identify reaction intermediates and characterize final products. sumitomo-chem.co.jpresearchgate.net In some cases, stopped-flow UV spectroscopy can be used to detect short-lived intermediates. sumitomo-chem.co.jp The combination of experimental data with theoretical calculations provides a comprehensive understanding of the reaction mechanism. sioc-journal.cnrsc.org For example, a combined experimental and theoretical study on the Williamson ether synthesis elucidated how the choice of solvent significantly impacts reaction pathways and product selectivity. rsc.org

The table below highlights the application of these methods in mechanistic studies.

| Method | Application | Information Obtained | Example System | Ref. |

| Density Functional Theory (DFT) | Elucidation of reaction pathways | Activation energies, Intermediate stability, Electronic structures | Organonitrile + Sodium Azide reaction; Suzuki coupling | sioc-journal.cnsumitomo-chem.co.jp |

| Molecular Docking | Prediction of binding modes | Binding affinities, Interaction types (e.g., hydrogen bonds) | Pyrimidine derivatives with protein targets | dntb.gov.uaresearchgate.net |

| Kinetic Analysis (e.g., CAKE) | Determination of reaction orders | Rate constants, Catalyst and reactant order, Catalyst poisoning | General catalytic reactions | rsc.org |

| Spectroscopy (NMR, UV-Vis) | Characterization of molecules | Structure of products, Identification of intermediates | Pyrimidine derivatives, Intermediates in solution | sumitomo-chem.co.jpresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 Pyrimidin 2 Ylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 4-pyrimidin-2-ylbenzonitrile reveals distinct signals corresponding to the different protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a triplet at approximately 7.26 ppm, which corresponds to the proton at the 5-position of the pyrimidine (B1678525) ring. The protons of the pyrimidine ring also show a doublet at 8.96 ppm, corresponding to the protons at the 4- and 6-positions. The protons on the benzene (B151609) ring appear as two doublets. The two protons closer to the pyrimidine ring resonate at approximately 8.70 ppm, while the two protons closer to the nitrile group appear at around 7.81 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.96 | d | H-4, H-6 (pyrimidine) |

| 8.70 | d | H-2', H-6' (benzene) |

| 7.81 | d | H-3', H-5' (benzene) |

| 7.26 | t | H-5 (pyrimidine) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The spectrum displays signals for all unique carbon atoms in the molecule. Key signals include those for the nitrile carbon (C≡N) at approximately 118.4 ppm and the carbon atom to which the nitrile group is attached (C-CN) at around 112.5 ppm. The carbon atoms of the pyrimidine ring show signals at approximately 157.2 ppm (C-4, C-6) and 120.1 ppm (C-5). The quaternary carbon atoms of the benzene and pyrimidine rings also have distinct chemical shifts, appearing at roughly 164.4 ppm and 165.0 ppm for the pyrimidine ring, and 138.9 ppm for the benzene ring. The CH carbons of the benzene ring are observed at approximately 128.2 ppm and 132.9 ppm. amazonaws.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.0 | C-2 (pyrimidine) |

| 164.4 | Quaternary Carbon (pyrimidine) |

| 157.2 | C-4, C-6 (pyrimidine) |

| 138.9 | Quaternary Carbon (benzene) |

| 132.9 | C-3', C-5' (benzene) |

| 128.2 | C-2', C-6' (benzene) |

| 120.1 | C-5 (pyrimidine) |

| 118.4 | C≡N |

| 112.5 | C-CN (benzene) |

Two-Dimensional NMR Techniques for Structure Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the complete and unambiguous assignment of proton and carbon signals. researchgate.netlongdom.org A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity between the protons on the pyrimidine ring and those on the benzonitrile (B105546) ring. youtube.comcreative-biostructure.com An HSQC spectrum correlates directly bonded proton and carbon atoms, which would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, thus validating the assignments made from the one-dimensional spectra. hmdb.ca

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. google.com It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the precise molecular formula of a compound. For this compound, with a chemical formula of C₁₁H₇N₃, the calculated exact mass is 181.06399. HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the molecule. amazonaws.comrsc.org

| Technique | Parameter | Value |

|---|---|---|

| HRMS | Calculated Exact Mass (C₁₁H₇N₃) | 181.06399 |

| HRMS | Observed Mass | Consistent with calculated value |

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For this compound, these techniques are crucial for identifying functional groups and characterizing the bonding framework of the interconnected aromatic rings.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups.

The FTIR spectrum of this compound is expected to be dominated by vibrations from the benzonitrile and pyrimidine rings. The most prominent and diagnostically useful peak is the stretching vibration of the nitrile (C≡N) group. In related benzonitrile-containing heterocyclic compounds, this absorption is typically strong and sharp, appearing in the 2200-2300 cm⁻¹ region. For instance, the C≡N stretch in 4-(1-Ethyl-2-oxo-5-phenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzonitrile is observed at 2228 cm⁻¹ google.com, and a similar vibration in other pyrimidine derivatives is noted around 2200 cm⁻¹. Other key absorptions would include aromatic C-H stretching above 3000 cm⁻¹, and a complex series of C=C and C=N stretching vibrations from both rings in the 1400-1650 cm⁻¹ fingerprint region.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Pyrimidine & Benzene Rings |

| ~2230 | C≡N Stretch | Nitrile |

| 1650-1550 | C=N Stretch | Pyrimidine Ring |

| 1600-1400 | C=C Aromatic Stretch | Pyrimidine & Benzene Rings |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability of the molecule. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, the symmetric stretching of the benzene ring and the C≡N bond are expected to be particularly Raman active. Theoretical studies on the related compound 4-(5-Pentylpyrimidin-2-yl)benzonitrile (B56762) have been used to calculate its Raman spectrum, confirming the utility of this technique for analyzing such structures. The "fingerprint in the fingerprint" region, typically between 1550 and 1900 cm⁻¹, can be especially useful for characterizing pharmaceutical products by providing unique spectral patterns.

Table 2: Expected Prominent Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2230 | C≡N Stretch | Nitrile |

| ~1600 | Aromatic Ring "Breathing" Mode | Pyrimidine & Benzene Rings |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides insights into the conjugated π-electron systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from a ground electronic state to a higher energy state. For aromatic compounds like this compound, the absorption is primarily due to π→π* transitions within the conjugated system formed by the benzene and pyrimidine rings.

The spectrum is expected to show strong absorption bands in the UV region. The conjugation between the benzonitrile and pyrimidine rings allows for extensive electron delocalization, leading to characteristic absorption maxima. Studies on other pyrimidine derivatives confirm that these molecules are UV-active, though specific absorption maxima for this compound are not detailed in the surveyed literature. The exact position and intensity of these bands are sensitive to the solvent environment.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Conjugated Benzene-Pyrimidine System | 200-400 nm |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto an ordered, single crystal of a substance. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

While the crystal structures of several complex derivatives containing the pyrimidinyl-benzonitrile framework have been reported, a specific single-crystal X-ray diffraction study for this compound itself is not available in the reviewed literature. Such a study would provide invaluable, unambiguous information on its solid-state conformation, including the dihedral angle between the pyrimidine and benzonitrile rings, and would reveal details about intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing.

Table 4: Illustrative Crystallographic Data Obtainable from SCXRD for this compound

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₁H₇N₃ |

| Formula Weight | 181.20 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Volume (V) | To be determined |

| Z (Molecules per unit cell) | To be determined |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(1-Ethyl-2-oxo-5-phenyl-1,2,3,4-tetrahydropyrimidin-4-yl)benzonitrile |

| 4-(5-Pentylpyrimidin-2-yl)benzonitrile |

| 2-fluoro-4-pyrimidin-2-ylbenzonitrile |

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one |

| 3-[6-chloro-4-(9-methyl-1-oxa-4,9-diazaspiro[5.5]undec-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile |

| Acetonitrile[η-1-methyl-4-(1-methylethyl)benzene][1-(pyrimidin-2-yl)-3H-indol-1-ium-2-yl-κN,C]ruthenium(II) bis(hexafluoridoantimonate) |

| 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile |

Advanced Microscopy and Elemental Analysis

Advanced microscopy and elemental analysis techniques are crucial for understanding the morphology, elemental composition, and surface properties of materials at the micro- and nanoscale.

Electron Microscopy (TEM, SEM, HAADF-STEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of a material. SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is used to determine particle shape, size, and surface texture. TEM, on the other hand, transmits electrons through an ultra-thin specimen to generate an image, revealing internal structure, crystallographic information, and morphology.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specific TEM technique where an electron beam is scanned across the sample, and electrons scattered at high angles are collected. This method is particularly sensitive to the atomic number of the elements in the sample (Z-contrast), providing images where heavier atoms appear brighter. This allows for the mapping of elemental distribution at the atomic scale.

No specific SEM, TEM, or HAADF-STEM studies detailing the morphology of this compound were found.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis of a sample. It is typically coupled with an electron microscope (SEM or TEM). When the electron beam strikes the sample, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present in the analyzed volume. EDS can be used to create elemental maps, showing the spatial distribution of different elements within a sample.

Quantitative elemental analysis data for this compound from EDS studies is not available in the reviewed literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nanometers of the material. The binding energy of the emitted electrons is characteristic of each element. Small shifts in these binding energies (chemical shifts) provide information about the chemical bonding and oxidation state of the atoms.

Specific XPS spectra or data detailing the surface composition and electronic states of this compound are not documented in available research.

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. The method involves tuning a synchrotron X-ray beam to the absorption edge of a specific element. The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the number, type, and distances of neighboring atoms.

No XAS studies focused on the local atomic and electronic structure of this compound could be located.

Electrochemical Characterization

Electrochemical characterization methods are used to study the redox properties of a compound, providing insight into its electron transfer capabilities.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. The potential is swept in one direction and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. It can be used to determine the oxidation and reduction potentials of a substance and to investigate the stability of its redox products.

While CV is a common technique for characterizing pyrimidine-containing compounds, specific cyclic voltammograms and detailed redox potential data for this compound were not found in the searched literature. A review of related compounds, such as 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile (ANIL), shows that the electrochemical properties are of research interest, with oxidation and reduction peaks for its polymer located at 1.0 V and 0.6 V, respectively. However, this data is for a different, more complex molecule and cannot be attributed to this compound.

Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry (LSV) is an electroanalytical technique where the potential of a working electrode is varied linearly with time while the resulting current is measured. aun.edu.egresearchgate.net This method provides insights into the electrochemical properties of a substance, including its oxidation and reduction potentials and the kinetics of electron transfer reactions. Current time information in Bangalore, IN.researchgate.net The potential is scanned from an initial value to a final value, and the resulting plot of current versus potential is known as a voltammogram. researchgate.netyuntech.edu.tw

The pyrimidine moiety, a nitrogen-containing heterocyclic ring, is known to be electrochemically active. Studies on various pyrimidine derivatives have shown that they can undergo both reduction and oxidation processes. eurjchem.com For instance, the electrochemical reduction of some pyrimidine compounds has been observed to occur via one-electron transfer processes, leading to the formation of radical anions. eurjchem.com The specific potential at which these events occur is highly dependent on the substituents attached to the pyrimidine ring.

On the other hand, the benzonitrile group can also influence the electrochemical characteristics. The nitrile group is generally electron-withdrawing, which can affect the electron density of the aromatic ring and, consequently, its redox properties. Research on benzonitrile derivatives has indicated their involvement in electrochemical reactions, often as part of larger molecular structures being investigated for applications such as corrosion inhibition.

For this compound, one would anticipate that the pyrimidine ring would be the primary site of electrochemical activity, with the benzonitrile group modulating the reduction or oxidation potentials. A hypothetical LSV experiment would likely reveal cathodic peaks corresponding to the reduction of the pyrimidine ring. The exact peak potentials and currents would depend on experimental conditions such as the solvent, supporting electrolyte, and scan rate.

A typical LSV setup includes a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution containing the analyte. aun.edu.eg

Table 1: Hypothetical Linear Sweep Voltammetry Parameters for this compound (Note: This table is illustrative and not based on experimental data for the specific compound)

| Parameter | Value | Unit |

|---|---|---|

| Initial Potential | 0 | V |

| Final Potential | -2.0 | V |

| Scan Rate | 100 | mV/s |

| Working Electrode | Glassy Carbon | - |

| Reference Electrode | Ag/AgCl | - |

| Solvent | Acetonitrile | - |

| Supporting Electrolyte | 0.1 M TBAP | - |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrochemical systems. It works by applying a small amplitude sinusoidal AC potential signal over a range of frequencies and measuring the resulting current response. The impedance, which is the frequency-dependent resistance to current flow, is then calculated. This technique can provide detailed information about the charge transfer resistance, double-layer capacitance, and other interfacial phenomena.

As with LSV, specific EIS data for this compound is not available in the public domain. However, the principles of EIS can be applied to understand its potential electrochemical interface. EIS data is often represented in a Nyquist plot (imaginary impedance vs. real impedance) or a Bode plot (impedance magnitude and phase angle vs. frequency).

In the context of a molecule like this compound, an EIS study could reveal information about its adsorption behavior on an electrode surface and the kinetics of electron transfer. For pyrimidine and benzonitrile derivatives, EIS has been extensively used to study their performance as corrosion inhibitors, where the charge-transfer resistance (Rct) is a key parameter. An increase in Rct upon addition of the compound indicates the formation of a protective layer on the metal surface, hindering charge transfer.

A typical EIS experiment would involve the same three-electrode setup as LSV, with the system held at a specific DC potential while the AC perturbation is applied. The data can be fitted to an equivalent electrical circuit model to quantify the different electrochemical processes. A common model is the Randles circuit, which includes the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct).

Table 2: Hypothetical Electrochemical Impedance Spectroscopy Parameters and Expected Results (Note: This table is illustrative and not based on experimental data for the specific compound)

| Parameter | Value | Unit |

|---|---|---|

| Frequency Range | 100k - 0.1 | Hz |

| AC Amplitude | 10 | mV |

| DC Potential | Open Circuit Potential | V |

| Expected Result | ||

| Solution Resistance (Rs) | ~50 | Ω |

| Double-Layer Capacitance (Cdl) | ~10 | µF/cm² |

| Charge-Transfer Resistance (Rct) | >1 | kΩ·cm² |

Derivatization Strategies for Functional Enhancement of 4 Pyrimidin 2 Ylbenzonitrile

Substitutions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is another critical site for derivatization, with modifications significantly impacting the molecule's biological activity and physical properties. ijres.org The electronic and optical properties of pyrimidine-containing compounds are highly sensitive to the nature and position of substituents. ijres.org

The introduction of alkyl and aryl groups onto the pyrimidine ring can influence the molecule's conformation and lipophilicity. For example, the synthesis of 4-(5-pentylpyrimidin-2-yl)benzonitrile (B56762) demonstrates the addition of an alkyl chain to the pyrimidine ring. ijres.org Such modifications are of considerable interest in the field of liquid crystals, as they can lower the melting point and enhance the thermal stability of the mesophase. ijres.org Aryl substitutions can also be achieved, often through palladium-catalyzed cross-coupling reactions, to create more complex structures with altered electronic and steric profiles.

The incorporation of heteroatom-containing functional groups onto the pyrimidine ring is a widely used strategy to modulate the molecule's properties.

Hydroxyl Groups: The introduction of a hydroxyl group can lead to the formation of pyrimidinone or hydroxypyrimidine derivatives. These compounds can exhibit different tautomeric forms and have altered hydrogen bonding capabilities.

Amino Groups: The amino group is a crucial pharmacophore, and its presence on the pyrimidine ring can enhance pharmacological properties. researchgate.net Syntheses can involve the reaction of a substituted pyrimidine with an amine or building the pyrimidine ring from components already containing an amino group, such as guanidine. researchgate.net These 2-aminopyrimidine (B69317) derivatives are key intermediates in the synthesis of biologically active molecules. researchgate.net

Halogens: Halogen atoms, such as fluorine, chlorine, or bromine, can be introduced onto the pyrimidine ring to alter its electronic properties and provide a handle for further functionalization through cross-coupling reactions. google.com For example, the synthesis of 4-(5-fluoropyridin-2-yl)benzonitrile (B1511257) showcases the incorporation of a fluorine atom.

A summary of representative substitutions on the pyrimidine ring is provided in the table below.

| Substituent Type | Example Substituent | Significance |

| Alkyl | Pentyl | Influences liquid crystal properties. ijres.org |

| Amino | -NH2 | Enhances pharmacological properties. researchgate.net |

| Halogen | Fluorine | Alters electronic properties and allows for further reactions. |

Alkyl and Aryl Substitutions

Formation of Fused Ring Systems

The construction of fused heterocyclic systems from 4-pyrimidin-2-ylbenzonitrile leads to the creation of novel molecular architectures with potentially enhanced biological activities and unique photophysical properties.

The synthesis of pyrimido[4,5-b]quinolines can be achieved through multi-step reaction sequences. These fused systems are of interest for their potential as pharmaceutical agents. The general synthetic strategies often involve the construction of a quinoline (B57606) ring fused to the pyrimidine moiety.

The formation of pyrimidobenzimidazoles from this compound derivatives represents another avenue for creating complex heterocyclic structures. This can be achieved through intramolecular cyclization reactions, often involving an amino group on the pyrimidine ring and a suitable functional group on an adjacent substituent. These fused systems are being explored for their therapeutic potential.

Oxazolopyrimidines

The fusion of an oxazole (B20620) ring to the pyrimidine core of this compound offers a pathway to a class of compounds known as oxazolopyrimidines. These derivatives are of significant interest due to their structural analogy to purines, which are fundamental components of nucleic acids. This similarity suggests potential applications as antimetabolites in therapeutic areas. General synthetic routes to oxazolopyrimidines typically involve either the construction of a pyrimidine ring onto a pre-existing oxazole or, more commonly, the cyclization of an oxazole ring onto a pyrimidine scaffold.